6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting thiourea with a suitable α-haloketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-mycobacterial agent. It has been evaluated for its activity against Mycobacterium tuberculosis and has demonstrated significant inhibitory effects.
Material Science: The compound can be used as a ligand in the synthesis of phosphorescent iridium complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-mycobacterial agent, the compound is believed to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of coenzyme A, which is essential for the survival and growth of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for enhancing the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S/c1-28-15-4-2-3-12(9-15)16-10-26-17(11-30-19(26)25-16)18(27)24-13-5-7-14(8-6-13)29-20(21,22)23/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAKHTBBLQDRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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